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Abstract

Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of
mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and
IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia
(AML), gliomas, and cholangiocarcinoma.[1] These mutations lead to the neomorphic
production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits a-
ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in
cellular differentiation.[1] Ranosidenib is designed to potently and selectively inhibit these
mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This
technical guide provides an in-depth overview of the discovery, preclinical development, and
clinical evaluation of Ranosidenib, presenting key data in a structured format and detailing the
experimental protocols employed in its characterization.

Introduction: The Rationale for Dual IDH1/2
Inhibition

Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective
inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have

been developed and approved, the potential for isoform switching as a mechanism of acquired
resistance presents a clinical challenge. A dual inhibitor like Ranosidenib offers a therapeutic
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strategy to overcome this resistance mechanism and potentially provide a more durable
response.

Discovery and Medicinal Chemistry

The discovery of Ranosidenib stemmed from a focused medicinal chemistry effort to identify a
potent and selective dual inhibitor of mutant IDH1 and IDHZ2.[2] The optimization process
involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance
potency, selectivity, and drug-like properties.[2]

Preclinical Pharmacology
In Vitro Efficacy

Ranosidenib has demonstrated potent and selective inhibition of various IDH1 and IDH2
mutant enzymes in biochemical assays.[2] This enzymatic inhibition translates to a dose-
dependent reduction of the oncometabolite 2-HG in cellular assays.

Table 1: In Vitro Inhibitory Activity of Ranosidenib

Assay Type Target ICs0 (NM)
Enzymatic Assay Mutant IDH1 (R132H) <10
Enzymatic Assay Mutant IDH2 (R140Q) <10
Enzymatic Assay Wild-Type IDH1 > 1000
Enzymatic Assay Wild-Type IDH2 > 1000
Cellular Assay (2-HG) U87MG-IDH1 R132H <50
Cellular Assay (2-HG) TF-1-IDH2 R140Q <50

Note: The ICso values are representative and compiled from publicly available data. Actual
values may vary between specific experiments.

In Vivo Efficacy in Xenograft Models
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The anti-tumor activity of Ranosidenib has been evaluated in various patient-derived xenograft
(PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have
shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and
tumor tissues.

Table 2: In Vivo Efficacy of Ranosidenib in Xenograft Models

Tumor
2-HG
Cancer IDH Growth .
Model Type . Treatment o Reduction
Type Mutation Inhibition (%)
(V]
(%)
Ranosidenib
PDX AML IDH1 R132H _ > 60 >90
(oral, daily)
Ranosidenib
PDX AML IDH2 R140Q ) > 60 > 90
(oral, daily)
Subcutaneou ] Ranosidenib o o
Glioma IDH1 R132H ) Significant Significant
S (oral, daily)

Note: Data is a summary of findings from preclinical studies. Specific experimental conditions
may vary.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in animal models have demonstrated that Ranosidenib
possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily
dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at
therapeutic doses.[2]

Clinical Development

Ranosidenib has progressed into clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.
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Phase 1 Study in Relapsed/Refractory AML
(NCT04272957)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in
patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[3][4]

Table 3: Key Findings from the Phase 1 Study of Ranosidenib in R/R AML

Parameter Finding

Recommended Phase 2 Dose (RP2D) 250 mg once daily

Common Treatment-Related Adverse Events Anemia, thrombocytopenia, neutropenia, febrile
(Grade =3) neutropenia, pneumonia[5]

Overall Response Rate (ORR) ~40-50% in the dose-expansion cohorts
Complete Remission (CR) + CR with partial ~35% in both IDH1 and IDH2 mutant cohorts at
hematologic recovery (CRh) the RP2DJ[3]

Approximately 13 months in both IDH1 and

Median Overall Survival (mOS)
IDH2 mutant cohorts[3]

Ongoing and Future Clinical Trials

A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently
underway to evaluate the efficacy and safety of Ranosidenib monotherapy versus salvage
chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[3]

Signaling Pathways and Experimental Workflows
Ranosidenib Mechanism of Action

The following diagram illustrates the mechanism of action of Ranosidenib in inhibiting mutant
IDH1 and IDH2 and its downstream effects.
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Caption: Mechanism of action of Ranosidenib.
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Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of Ranosidenib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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